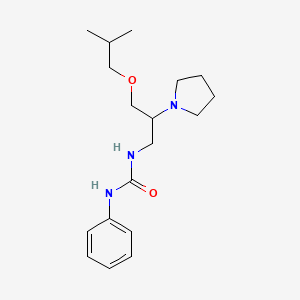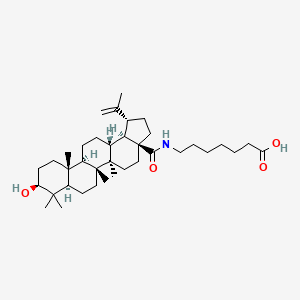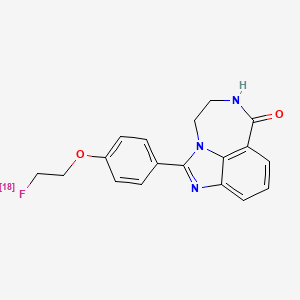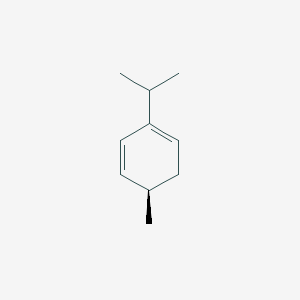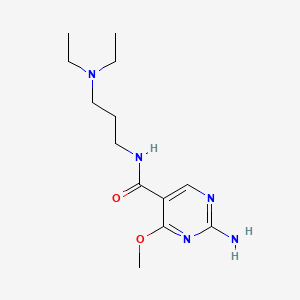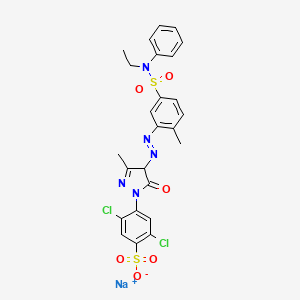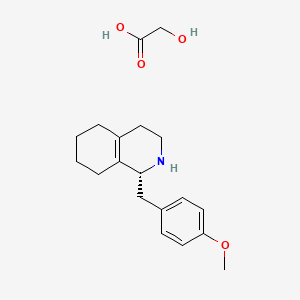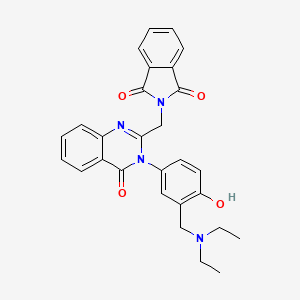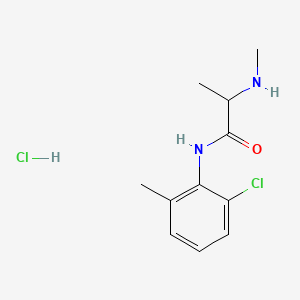
2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)-: is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the imidazole family, which is known for its diverse chemical properties and wide range of applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)- typically involves the reaction of imidazole derivatives with thiourea or its analogs. One common method involves the cyclization of N-substituted thioureas under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of 2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)- can be achieved through continuous flow processes. These methods often involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used under mild to moderate conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.
2H-Imidazole-2-thione, 1,3-dihydro-4-(2-methylpropyl)-: This compound has a 2-methylpropyl group instead of a phenylmethyl group.
Uniqueness
2H-Imidazole-2-thione, 1,3-dihydro-4-(phenylmethyl)- is unique due to its phenylmethyl group, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
93103-22-1 |
|---|---|
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
4-benzyl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C10H10N2S/c13-10-11-7-9(12-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,12,13) |
InChI Key |
RTDFNIFOTIEEMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




